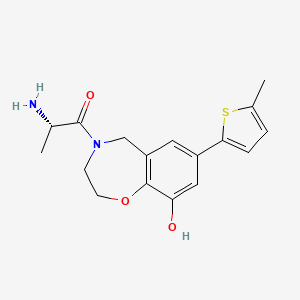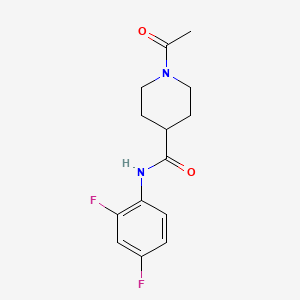![molecular formula C22H23NO3 B5322575 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid](/img/structure/B5322575.png)
2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid, also known as MK-0812, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent analgesic and anti-inflammatory properties. In
作用机制
The exact mechanism of action of 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammatory and pain-related conditions.
实验室实验的优点和局限性
One of the main advantages of 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid for lab experiments is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying the mechanisms underlying pain and inflammation. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid. One area of interest is the development of novel formulations of this compound that can improve its bioavailability and reduce its potential toxicity. Another area of interest is the exploration of the potential therapeutic benefits of this compound in various inflammatory and pain-related conditions, including osteoarthritis, rheumatoid arthritis, and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
合成方法
The synthesis of 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid involves several steps, starting with the preparation of 1-(4-methylphenyl)cyclopropanecarboxylic acid. This intermediate is then reacted with pyrrolidine and carbonyldiimidazole to form the corresponding pyrrolidine ester. The final step involves the reaction of the pyrrolidine ester with 2-bromobenzoic acid to yield this compound.
科学研究应用
2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid has been extensively studied for its potential therapeutic benefits in the treatment of various inflammatory and pain-related conditions. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and neuropathic pain.
属性
IUPAC Name |
2-[1-[1-(4-methylphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-6-8-17(9-7-15)22(11-12-22)21(26)23-13-10-16(14-23)18-4-2-3-5-19(18)20(24)25/h2-9,16H,10-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJJOIDUZWPSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(C3)C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B5322492.png)

![2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B5322502.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5322511.png)

![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5322526.png)
![2-isobutyl-6-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322528.png)
![3-(methylthio)-6-phenyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322534.png)
![2-tert-butyl-6-[4-(trifluoromethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322546.png)

![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5322565.png)
![ethyl 4-[2-[(3,4-dimethoxybenzoyl)amino]-3-(2-thienyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5322573.png)
![N-allyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5322582.png)
![4-{[4-(3,5-dimethylbenzyl)-3-oxo-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5322589.png)